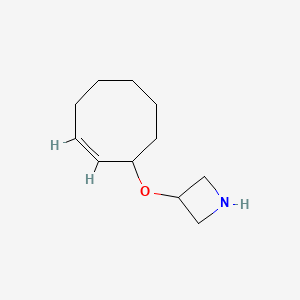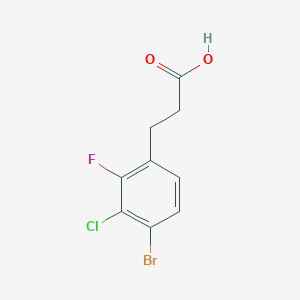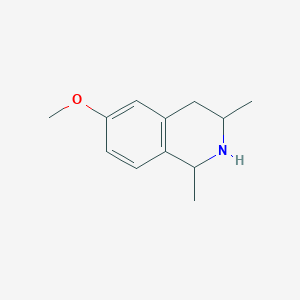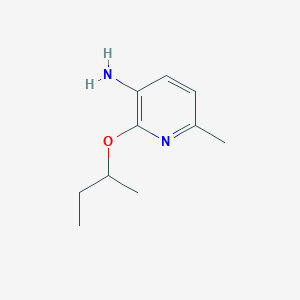
3-(Cyclooct-2-en-1-yloxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclooct-2-en-1-yloxy)azetidine is an organic compound with the molecular formula C₁₁H₁₉NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and cyclooctene, an eight-membered ring with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclooct-2-en-1-yloxy)azetidine typically involves the reaction of cyclooct-2-en-1-ol with azetidine under specific conditions. One common method is the nucleophilic substitution reaction where cyclooct-2-en-1-ol is treated with azetidine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Cyclooct-2-en-1-yloxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted azetidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Cyclooct-2-en-1-yloxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 3-(Cyclooct-2-en-1-yloxy)azetidine involves its interaction with various molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The cyclooctene moiety provides additional sites for chemical modification, allowing the compound to participate in a wide range of chemical reactions. These interactions can affect molecular pathways involved in enzyme activity, signal transduction, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclooctene moiety.
Cyclooctene: An eight-membered ring with a double bond, lacking the azetidine ring.
3-(Cyclooct-2-en-1-yloxy)aziridine: A similar compound where the azetidine ring is replaced by a three-membered aziridine ring.
Uniqueness: 3-(Cyclooct-2-en-1-yloxy)azetidine is unique due to the combination of the azetidine and cyclooctene rings, which provides a distinct set of chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C11H19NO |
|---|---|
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
3-[(2Z)-cyclooct-2-en-1-yl]oxyazetidine |
InChI |
InChI=1S/C11H19NO/c1-2-4-6-10(7-5-3-1)13-11-8-12-9-11/h4,6,10-12H,1-3,5,7-9H2/b6-4- |
InChI-Schlüssel |
KGGDJOUDKIBLOQ-XQRVVYSFSA-N |
Isomerische SMILES |
C1CC/C=C\C(CC1)OC2CNC2 |
Kanonische SMILES |
C1CCC=CC(CC1)OC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one](/img/structure/B13318520.png)
![4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13318532.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13318544.png)

![6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid](/img/structure/B13318554.png)
![4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13318558.png)




![1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13318585.png)

![4-Methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13318595.png)
